A-Norpregn-3(5)-ene-2,20-dione
Description
A-Norpregn-3(5)-ene-2,20-dione is a synthetic norpregnane derivative characterized by a truncated steroidal backbone (20 carbons instead of the typical 21-carbon pregnane structure). The "A-nor" designation indicates the absence of one carbon atom in the A-ring. Its structure features a 3(5)-double bond and ketone groups at positions 2 and 20. Unlike conventional glucocorticoids, it lacks hydroxyl substituents at positions 11β, 17α, or 21, which are critical for anti-inflammatory activity in corticosteroids like cortisol and prednisolone. This structural uniqueness suggests distinct physicochemical and pharmacological properties, warranting comparative analysis with related compounds .
Properties
CAS No. |
1232-76-4 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-acetyl-3a,5a-dimethyl-3b,4,5,6,7,8,8a,8b,9,10-decahydro-3H-indeno[5,4-e]inden-2-one |
InChI |
InChI=1S/C20H28O2/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)11-20(13,3)18(15)8-9-19(16,17)2/h10,15-18H,4-9,11H2,1-3H3 |
InChI Key |
CQNNLXQECGKHEH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of A-Norprogesterone involves several steps. Industrial production methods often involve similar multi-step processes to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
A-Norprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid nucleus.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
A-Norprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for its potential in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of various pharmaceutical products.
Mechanism of Action
A-Norprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding initiates a cascade of molecular events, including the activation of specific genes involved in reproductive and metabolic processes . The compound also interacts with mineralocorticoid receptors, producing effects such as sodium retention and hypertension .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between A-Norpregn-3(5)-ene-2,20-dione and analogous pregnane/androstane derivatives:
Key Observations:
Structural Deviations: Carbon Skeleton: this compound’s truncated backbone distinguishes it from marine-derived pregnanes (e.g., compounds 94–97) and pharmaceuticals like prednisolone . Ketone Position: The 2-ketone is atypical; most analogs (e.g., prednisolone, fluorometholone) retain a 3-ketone critical for receptor binding .
Functional Implications: Reduced Glucocorticoid Activity: Absence of 11β/17α hydroxyl groups likely diminishes binding to glucocorticoid receptors, unlike cortisol derivatives . Polarity and Solubility: The 2-ketone may increase polarity compared to 3-ketone analogs, affecting bioavailability. Novel Bioactivity: The nor-configuration and unique substituents suggest unexplored metabolic or signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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